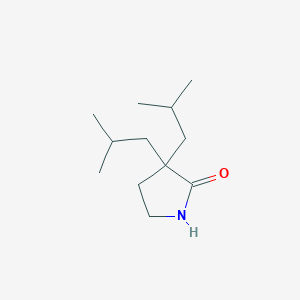

3,3-Diisobutyl-2-pyrrolidinone

Description

Molecular Architecture and Stereochemical Configuration

3,3-Diisobutyl-2-pyrrolidinone can be classified as an amide due to the presence of the carbonyl group adjacent to the nitrogen atom in the pyrrolidine ring. The compound is derived from 2-pyrrolidinone through alkylation reactions involving isobutyl groups, resulting in a molecular structure that maintains the fundamental five-membered lactam framework while introducing significant steric bulk at the 3-position. The parent compound 2-pyrrolidone consists of a 5-membered lactam, making it the simplest γ-lactam structure. This basic architectural framework provides the foundation upon which the isobutyl substitutions are built.

The molecular geometry of 3,3-Diisobutyl-2-pyrrolidinone is characterized by the presence of two isobutyl groups attached to the same carbon atom at position 3 of the pyrrolidinone ring. This geminal disubstitution pattern creates a quaternary carbon center that significantly influences the overall molecular conformation and properties. The compound's synthesis typically involves the alkylation of 2-pyrrolidinone with isobutyl halides or alcohols under appropriate reaction conditions. The stereochemical implications of this substitution pattern result in reduced conformational flexibility compared to the parent pyrrolidinone structure.

The electronic structure of the compound is dominated by the amide functionality, which exhibits resonance stabilization between the carbonyl carbon and the nitrogen atom. This resonance effect influences the planarity of the lactam ring and affects the chemical reactivity of the compound. The presence of the two bulky isobutyl substituents creates steric hindrance that can influence both the electronic properties and the spatial arrangement of the molecule in various environments.

Comparative Analysis with Pyrrolidinone Derivatives

When compared to other pyrrolidinone derivatives, 3,3-Diisobutyl-2-pyrrolidinone exhibits distinct structural characteristics that differentiate it from related compounds. The closely related compound 3,3-Diethyl-2-pyrrolidinone, which has a molecular formula of C8H15NO and molecular weight of 141.21 g/mol, serves as an important reference point for structural comparison. This diethyl analog is a pyrrolidin-2-one substituted by two ethyl groups at position 3 and has been identified as having roles as an anticonvulsant and geroprotector.

The transition from ethyl to isobutyl substituents represents a significant increase in steric bulk and branching at the substitution site. While the diethyl derivative maintains relatively compact substituents, the isobutyl groups in 3,3-Diisobutyl-2-pyrrolidinone introduce branched alkyl chains that create a more sterically demanding environment around the lactam core. This structural modification likely affects the compound's solubility properties, conformational preferences, and intermolecular interactions.

Other pyrrolidinone derivatives documented in the literature include compounds such as 3,5-Dimethyl-2-pyrrolidinone with molecular formula C6H11NO, and 1,5-Dimethyl-3,3-diphenyl-2-pyrrolidinone with molecular formula C18H19NO. These variations in substitution patterns demonstrate the structural diversity possible within the pyrrolidinone family and highlight the unique positioning of the diisobutyl derivative within this chemical space.

The compound N-Methyl-2-pyrrolidone represents another important structural variant, consisting of a 5-membered lactam that is miscible with water and most common organic solvents. This compound belongs to the class of dipolar aprotic solvents and exhibits strong dipole moment and hydrogen bonding capabilities due to its cis-amide conformation. The comparison with such derivatives underscores the impact of substitution patterns on the overall properties and applications of pyrrolidinone compounds.

Crystallographic Studies and Conformational Dynamics

The crystallographic analysis of pyrrolidinone derivatives has provided valuable insights into their solid-state structures and conformational preferences. Related studies on compounds such as 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid have demonstrated the utility of X-ray crystallography in determining the relative configuration and absolute stereochemistry of substituted pyrrolidinones. These investigations have revealed important structural details about intermolecular interactions and packing arrangements in the crystalline state.

Crystallographic studies of similar compounds have shown that pyrrolidinone derivatives can exhibit complex hydrogen bonding networks in their solid-state structures. The lactam functionality provides both hydrogen bond donor and acceptor sites, leading to the formation of intermolecular associations that influence crystal packing and stability. In the case of 3,3-Diisobutyl-2-pyrrolidinone, the presence of the bulky isobutyl substituents would be expected to significantly influence these packing interactions and potentially lead to unique crystalline arrangements.

The conformational dynamics of 3,3-Diisobutyl-2-pyrrolidinone are particularly interesting due to the steric constraints imposed by the geminal isobutyl substitution. Some relevant physical properties of the compound include its stability under normal conditions but reactivity towards strong acids and bases. The compound's chemical properties are influenced by its conformational flexibility, which is reduced compared to less substituted analogs due to the steric bulk of the isobutyl groups.

Computational studies and molecular modeling approaches have become increasingly important for understanding the conformational behavior of substituted pyrrolidinones. These methods can provide insights into preferred conformations, energy barriers for conformational interconversion, and the influence of substituent effects on molecular geometry. For 3,3-Diisobutyl-2-pyrrolidinone, such studies would be particularly valuable in understanding how the branched alkyl substituents affect the overall molecular shape and flexibility.

The compound's utility as a building block in organic synthesis is directly related to its structural features and conformational properties. The sterically hindered environment created by the isobutyl substituents can influence reaction selectivity and provide unique opportunities for the synthesis of complex molecular architectures. Understanding the conformational preferences and dynamic behavior of this compound is therefore crucial for its effective utilization in synthetic applications.

Properties

CAS No. |

2169335-80-0 |

|---|---|

Molecular Formula |

C12H23NO |

Molecular Weight |

197.32 g/mol |

IUPAC Name |

3,3-bis(2-methylpropyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H23NO/c1-9(2)7-12(8-10(3)4)5-6-13-11(12)14/h9-10H,5-8H2,1-4H3,(H,13,14) |

InChI Key |

IJFPDPXQTHQEHN-UHFFFAOYSA-N |

SMILES |

CC(C)CC1(CCNC1=O)CC(C)C |

Canonical SMILES |

CC(C)CC1(CCNC1=O)CC(C)C |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Activity

DIBP and its derivatives have been investigated for their antibacterial properties. Research has shown that pyrrolidine derivatives can inhibit specific bacterial targets, such as penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. For instance, studies on pyrrolidine-2,3-dione derivatives indicated their ability to inhibit multidrug-resistant strains of Pseudomonas aeruginosa by targeting PBP3 . The structural features of these compounds suggest that modifications could enhance their antibacterial efficacy.

Neuroprotective Effects

Research indicates that certain pyrrolidinone compounds exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress, which are critical in conditions like Alzheimer's disease. DIBP's structural similarity to known neuroprotective agents positions it as a candidate for further investigation in this area.

Polymer Additives

DIBP is explored as a plasticizer and stabilizer in polymer formulations. Its low volatility and high thermal stability make it suitable for enhancing the mechanical properties of polymers such as polyimides and polyurethanes. Studies demonstrate that incorporating DIBP improves flexibility and thermal resistance in polymer matrices .

Coating Applications

In coatings technology, DIBP has been evaluated for its role in improving the performance characteristics of coatings, including adhesion and durability. Its presence in formulations can enhance resistance to environmental factors, making it valuable in industrial applications where surface protection is paramount.

Solvent Properties

DIBP's solvent capabilities are significant in environmental chemistry, particularly in the extraction and remediation of pollutants. Its effectiveness as a solvent for organic compounds allows for the development of eco-friendly extraction processes that minimize the use of hazardous solvents.

Toxicity Studies

Understanding the environmental impact of DIBP necessitates comprehensive toxicity assessments. Research indicates that while DIBP exhibits lower toxicity compared to other solvents, it still requires careful evaluation regarding its long-term environmental effects and bioaccumulation potential .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3,3-Diisobutyl-2-pyrrolidinone with structurally related pyrrolidinone derivatives:

*Molecular weights are calculated or inferred from analogs.

Physicochemical Properties

- Hydrophobicity: The diisobutyl groups in 3,3-Diisobutyl-2-pyrrolidinone likely render it more hydrophobic than analogs like 3-hydroxycotinine (water-soluble due to hydroxyl and pyridinyl groups).

- Reactivity: The butenyl-substituted analog (CAS 155193-59-2) contains a reactive double bond, enabling crosslinking in polymers, whereas 3,3-Diisobutyl-2-pyrrolidinone’s saturated structure may favor stability in harsh conditions.

Commercial Availability

- 3,3-Diisobutyl-2-pyrrolidinone: No supplier data is available in the evidence, unlike derivatives such as 1-acetyl-2-methyl-2-(2-oxopropyl)-3-pyrrolidinone, which has one listed supplier.

Preparation Methods

Synthesis via Substituted Succinimide Hydrogenation

A key approach to preparing substituted 2-pyrrolidinones, including 3,3-disubstituted derivatives, involves the reductive ammonolysis of substituted succinimides. This method is adapted from the synthesis of 2-pyrrolidinone by hydrogenation of succinimide in the presence of ammonia and hydrogen over metal catalysts.

- Starting Material: 3,3-Diisobutylsuccinimide, synthesized by introducing isobutyl groups into the succinic acid backbone before cyclization.

- Catalysts: Raney nickel, Raney cobalt, or other hydrogenation catalysts (e.g., palladium, platinum, ruthenium) supported on carbon or silica gel.

- Reaction Conditions: Temperature range of 200–250 °C, pressure between 500–2000 psig (approximately 3.4–13.8 MPa), and reaction times of 35–60 minutes.

- Ammonia Ratio: Optimal ammonia to succinimide molar ratio between 0.1 and 1.0 to suppress by-product formation and enhance yield.

- Hydrogen: At least stoichiometric amounts, typically in excess to maintain pressure and reaction efficiency.

This process converts the substituted succinimide to the corresponding substituted pyrrolidinone with high selectivity and purity.

Ammonolysis of Substituted γ-Butyrolactone Derivatives

An alternative method involves the ammonolysis of γ-butyrolactone analogs bearing isobutyl substituents at the 3-position. This approach parallels the industrial ammonolysis of γ-butyrolactone to 2-pyrrolidinone but requires the synthesis or availability of 3,3-diisobutyl-γ-butyrolactone.

- Reaction Conditions: Liquid phase ammonolysis at 250–290 °C and 8.0–16.0 MPa pressure.

- Reagents: γ-Butyrolactone derivative, liquid or aqueous ammonia.

- Advantages: Catalyst-free reaction with high conversion (~100%) and selectivity (>94%), facilitated by the presence of water.

- Challenges: Synthesis of the substituted γ-butyrolactone precursor can be complex and may require multi-step organic synthesis.

This method is attractive for continuous industrial production if the substituted lactone can be efficiently prepared.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- Catalyst Selection: Raney nickel and cobalt are preferred due to their high activity and selectivity in hydrogenation reactions converting succinimides to pyrrolidinones.

- Ammonia Role: Ammonia presence during hydrogenation significantly reduces by-products and improves yield. Excess ammonia (>5 moles per mole of succinimide) can degrade the product.

- Reaction Medium: Liquid phase ammonolysis benefits from water presence, which enhances selectivity and conversion.

- Process Scale: Industrial production favors continuous tubular reactors for liquid phase ammonolysis, optimizing residence time and recycling unreacted ammonia.

- Precursor Synthesis: The introduction of isobutyl groups at the 3-position requires careful organic synthesis of substituted succinic acid derivatives or substituted γ-butyrolactones, which is a critical step for obtaining 3,3-Diisobutyl-2-pyrrolidinone.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,3-Diisobutyl-2-pyrrolidinone, and how can reaction conditions be optimized?

- Methodological Answer :

- Synthetic Routes : Common methods include cyclization of substituted amines or lactamization of diisobutyl precursors. For example, intermediates like tert-butyl-substituted oxazolines (e.g., 2-[(4R)-4-tert-butyl-4,5-dihydro-2-oxazolyl]pyridine derivatives) can serve as starting materials for pyrrolidinone synthesis .

- Optimization : Adjust reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation). Monitor intermediates via HPLC or GC-MS to confirm purity .

- Data Table :

| Reaction Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes lactamization |

| Solvent | THF | Enhances solubility |

| Catalyst | Pd/C (5 mol%) | Reduces byproducts |

Q. Which spectroscopic techniques are most effective for characterizing 3,3-Diisobutyl-2-pyrrolidinone?

- Methodological Answer :

- NMR : H and C NMR are critical for structural confirmation. For example, tert-butyl groups exhibit distinct singlet peaks at δ 1.2–1.4 ppm in H NMR .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for research-grade material) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] = 211.22) .

Q. What are the key physicochemical properties of 3,3-Diisobutyl-2-pyrrolidinone, and how are they experimentally determined?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC). Expected range: 90–95°C .

- Solubility : Test in polar (e.g., ethanol) vs. nonpolar solvents (e.g., hexane). Polar aprotic solvents like DMSO enhance solubility .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3,3-Diisobutyl-2-pyrrolidinone in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states for lactam ring-opening reactions using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare activation energies of diastereomeric pathways .

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. How can researchers resolve contradictions in reported reaction yields for diastereoselective syntheses?

- Methodological Answer :

- Variable Control : Replicate experiments under strictly anhydrous conditions to minimize hydrolysis.

- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (ee).

- Case Study : A 20% yield discrepancy was traced to trace moisture in reagents; using molecular sieves improved consistency .

Q. What mechanistic insights explain side reactions during the synthesis of 3,3-Diisobutyl-2-pyrrolidinone?

- Methodological Answer :

- Byproduct Identification : LC-MS/MS detects imine intermediates from incomplete cyclization.

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps (e.g., tert-butyl group steric hindrance) .

Q. What safety protocols are critical for handling 3,3-Diisobutyl-2-pyrrolidinone in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- First Aid : For skin contact, rinse with water for 15 minutes; consult SDS for specific antidotes (e.g., activated charcoal for ingestion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.